5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride
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Overview
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride: is a heterocyclic compound that features a unique fused ring system combining pyrazole and oxazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Oxazepine Ring Formation: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate oxirane or epoxide under acidic conditions to form the oxazepine ring.
Amination: Introduction of the amine group at the 3-position of the oxazepine ring is typically done using amination reagents such as ammonia or primary amines.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and purity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound, potentially altering the oxazepine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride
Uniqueness
Compared to similar compounds, 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride stands out due to its specific amine substitution at the 3-position, which can significantly influence its biological activity and chemical reactivity. This unique substitution pattern allows for distinct interactions with biological targets and different reactivity profiles in chemical reactions.
Properties
CAS No. |
2648938-64-9 |
---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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